molecular formula C25H24N2O2 B12828021 NA,Na-dibenzyl-L-tryptophan

NA,Na-dibenzyl-L-tryptophan

Cat. No.: B12828021
M. Wt: 384.5 g/mol
InChI Key: KWVIYTNTSHGWBK-DEOSSOPVSA-N
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Description

NA,Na-Dibenzyl-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan, featuring two benzyl groups attached to the alpha-amino nitrogen (N,N-dibenzylation). This modification enhances its lipophilicity and stability, making it a valuable intermediate in organic synthesis, particularly for synthesizing biologically active indole alkaloids and peptide mimetics . The compound’s molecular formula is C₂₆H₂₆N₂O₂, with a molecular weight of 398.51 g/mol. It is typically synthesized via reductive amination using benzaldehyde and sodium cyanoborohydride, yielding a methyl ester derivative (e.g., methyl N,N-dibenzyl-L-tryptophanate) .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1

InChI Key

KWVIYTNTSHGWBK-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of indole-based alkaloid derivatives.

    Reduction: Removal of benzyl groups to yield L-tryptophan.

    Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : N-Boc-L-tryptophan is synthesized in higher yields (69%) compared to NA,Na-dibenzyl-L-tryptophan (31%), reflecting the challenges of introducing two benzyl groups versus a single Boc group .
  • Reaction Time : Dibenzylation requires prolonged reaction times (7 days vs. 24 hours for Boc protection), likely due to steric hindrance from the bulky benzyl groups .
  • Thermal Stability : The Boc-protected derivative exhibits a well-defined melting point (136–138°C), while the dibenzyl analog’s melting point is unreported, possibly due to its oily or amorphous nature .

Functional and Analytical Comparisons

(a) Lipophilicity and Bioactivity
  • This compound’s increased lipophilicity (from benzyl groups) enhances its membrane permeability, making it suitable for drug delivery systems. In contrast, N-Boc-L-tryptophan is primarily used as a transient protective group in peptide synthesis .
  • L-Tryptophan, lacking modifications, serves as a precursor for serotonin and melatonin, with applications in dietary supplements and neurological research .
(b) Analytical Characterization
  • NMR Data : N-Boc-L-tryptophan exhibits distinct ^1H-NMR signals (e.g., 1.43 ppm for Boc methyl groups), whereas this compound’s aromatic protons (benzyl groups) dominate its spectrum .
  • Chromatographic Methods: L-Tryptophan and its analogs are quantified using advanced techniques like nano-liquid chromatography (nano-LC) with monolithic columns, ensuring high sensitivity for purity assessments .

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